molecular formula C15H16F3N3O3 B2544684 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1014028-40-0

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2544684
CAS No.: 1014028-40-0
M. Wt: 343.306
InChI Key: ASQZQYFKRCPGCY-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxy group, an ethyl group, and a trifluoromethoxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the alkylation of the pyrazole ring with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the trifluoromethoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)aniline and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the carboxamide group: This final step involves the reaction of the intermediate product with ethyl chloroformate and ammonia to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group is known to enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

  • 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
  • 3-ethoxy-1-ethyl-N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Comparison:

  • Unique Features: The presence of the trifluoromethoxy group in 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
  • Binding Affinity: The trifluoromethoxy group can increase binding affinity to certain molecular targets compared to other substituents like methoxy or halogens.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-3-21-9-12(14(20-21)23-4-2)13(22)19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQZQYFKRCPGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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